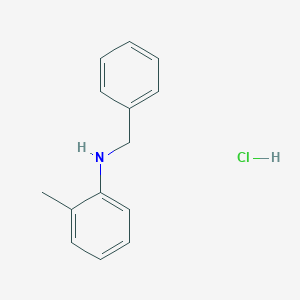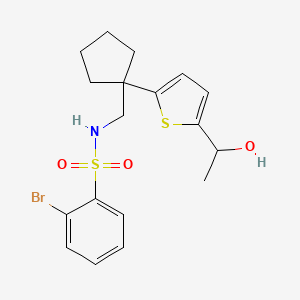
2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a thiophene ring, and a benzenesulfonamide group
作用機序
Target of Action
The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . The specific targets of this compound would depend on its overall structure and any functional groups present.
Mode of Action
The bromine atom in the compound could potentially undergo a reaction with other molecules in the body, such as through a nucleophilic substitution reaction . The exact mode of action would depend on the specific biological target of the compound.
Biochemical Pathways
Thiophene derivatives have been reported to possess a wide range of therapeutic properties and can affect various biochemical pathways . The specific pathways affected by this compound would depend on its specific biological target.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the thiophene derivative, which undergoes bromination to introduce the bromine atom. This is followed by a series of reactions to attach the cyclopentyl and benzenesulfonamide groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while substitution of the bromine atom could yield a variety of functionalized derivatives.
科学的研究の応用
2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
類似化合物との比較
Similar Compounds
- 2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methoxybenzamide
- 2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-methylbenzenesulfonamide
Uniqueness
The uniqueness of 2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties. For example, the presence of the thiophene ring can enhance its electronic properties, while the benzenesulfonamide group can influence its solubility and reactivity.
特性
IUPAC Name |
2-bromo-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3S2/c1-13(21)15-8-9-17(24-15)18(10-4-5-11-18)12-20-25(22,23)16-7-3-2-6-14(16)19/h2-3,6-9,13,20-21H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWIRNGJQSBUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2963450.png)
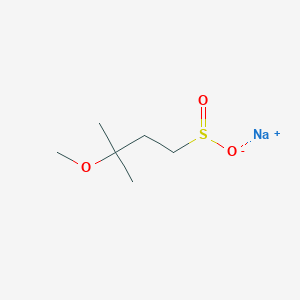
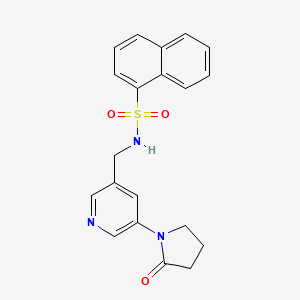
![2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2963456.png)
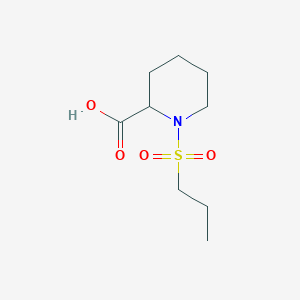
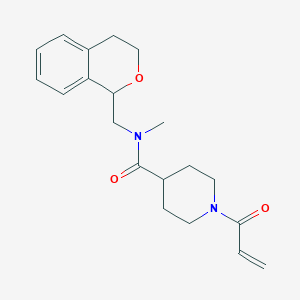
![5-chloro-2-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide](/img/structure/B2963459.png)
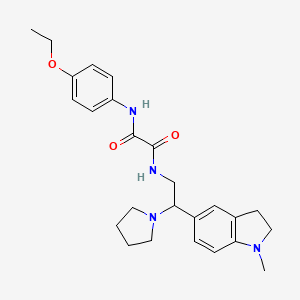
![7-(2-hydroxyethyl)-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2963463.png)
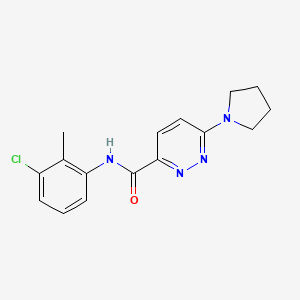
![N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2963467.png)
![2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2963468.png)
![4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2963469.png)
